molecular formula C27H33N5O7 B13765195 Teasuprine CAS No. 60640-79-1

Teasuprine

Cat. No.: B13765195
CAS No.: 60640-79-1
M. Wt: 539.6 g/mol
InChI Key: NLDJGIDWOVFPSS-UHFFFAOYSA-N
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Description

Teasuprine is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Teasuprine involves several steps, typically starting with the reaction of precursor compounds under controlled conditions. The exact synthetic route can vary, but common methods include:

    Condensation Reactions: These reactions often involve the combination of smaller molecules to form this compound under specific conditions such as temperature and pH.

    Catalytic Processes: Catalysts are frequently used to enhance the reaction rate and yield of this compound.

    Purification Steps: After synthesis, this compound is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often involving:

    Batch Processing: Large quantities of reactants are combined in a single batch, and the reaction is monitored until completion.

    Continuous Flow Systems: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

Teasuprine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into other compounds with different properties.

    Substitution: In substitution reactions, one or more atoms in this compound are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides of this compound, while reduction can produce various reduced forms.

Scientific Research Applications

Teasuprine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.

    Biology: this compound is studied for its potential effects on biological systems, including its role in cellular processes.

    Medicine: Research is ongoing into the potential therapeutic uses of this compound, including its effects on certain diseases.

    Industry: this compound is used in the production of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of Teasuprine involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Teasuprine is compared with other similar compounds to highlight its unique properties:

    Similar Compounds: Compounds such as taurine and hypotaurine share some structural similarities with this compound.

    Uniqueness: this compound’s stability and reactivity make it distinct from other similar compounds, offering unique advantages in various applications.

Properties

CAS No.

60640-79-1

Molecular Formula

C27H33N5O7

Molecular Weight

539.6 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol

InChI

InChI=1S/C18H23NO3.C9H10N4O4/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h3-11,13-14,18-21H,12H2,1-2H3;4H,3H2,1-2H3,(H,14,15)

InChI Key

NLDJGIDWOVFPSS-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O

Origin of Product

United States

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